3-chloro-2H-thiete 1,1-dioxide
Overview
Description
3-Chloro-2H-thiete 1,1-dioxide: is a heterocyclic compound containing a four-membered ring with sulfur and oxygen atoms. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound’s molecular formula is C3H3ClO2S , and it has a molecular weight of 138.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-chloro-2H-thiete 1,1-dioxide typically involves the chlorination of thietane 1,1-dioxide. The process begins with the preparation of thietane 1,1-dioxide by oxidizing trimethylene sulfide with hydrogen peroxide in the presence of a tungstate catalyst . The resulting thietane 1,1-dioxide is then subjected to chlorination using chlorine gas in carbon tetrachloride under irradiation with a sunlamp . The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-2H-thiete 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different 3-substituted thiete 1,1-dioxides.
Cycloaddition Reactions: It participates in Diels-Alder reactions with dienes such as 1,3-butadiene and 1,3-diphenylisobenzofuran.
Elimination Reactions: The compound can undergo elimination reactions to form thiete 1,1-dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cycloaddition Reactions: These reactions often require elevated temperatures and the presence of a catalyst to proceed efficiently.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination.
Major Products:
Substitution Reactions: Various 3-substituted thiete 1,1-dioxides.
Cycloaddition Reactions: Cycloadducts with six-membered rings.
Elimination Reactions: Thiete 1,1-dioxide.
Scientific Research Applications
Chemistry:
3-Chloro-2H-thiete 1,1-dioxide is used as an intermediate in the synthesis of other heterocyclic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology and Medicine:
Compounds derived from this compound have been investigated for their antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-chloro-2H-thiete 1,1-dioxide involves its ability to undergo various chemical reactions due to the presence of the electron-deficient carbon-chlorine bond and the strained four-membered ring. These features make it highly reactive towards nucleophiles and dienes, facilitating substitution and cycloaddition reactions . The compound’s reactivity is also influenced by the electron-withdrawing effects of the sulfone group, which enhances its electrophilic character.
Comparison with Similar Compounds
- 3-Bromo-2H-thiete 1,1-dioxide
- 3-Cyanothiete 1,1-dioxide
- 3-Phenylthiete 1,1-dioxide
Comparison:
3-Chloro-2H-thiete 1,1-dioxide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, 3-bromo-2H-thiete 1,1-dioxide has similar reactivity but may exhibit different reaction rates and selectivity due to the larger size and different electronegativity of the bromine atom . The phenyl-substituted analog, 3-phenylthiete 1,1-dioxide, introduces aromatic character, affecting its stability and reactivity in different ways .
Properties
IUPAC Name |
3-chloro-2H-thiete 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2S/c4-3-1-7(5,6)2-3/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPOINQUFIKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318480 | |
Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90344-86-8 | |
Record name | NSC331795 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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